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Compound of Interest

Compound Name: Quinaldine

Cat. No.: B1664567 Get Quote

This guide provides an in-depth overview of the spectroscopic data for quinaldine (2-

methylquinoline), a heterocyclic aromatic organic compound. The document is intended for

researchers, scientists, and professionals in drug development, offering a centralized resource

for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data,

alongside detailed experimental methodologies.

Spectroscopic Data Summary
The following sections present the key spectroscopic data for quinaldine in a structured format

to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound.

¹H NMR Spectral Data of Quinaldine

Solvent: CDCl₃, Reference: TMS
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

8.03 d 1H H-4

7.76 d 1H H-8

7.68 t 1H H-5

7.48 t 1H H-7

7.27 d 1H H-3

2.75 s 3H -CH₃

Data sourced from ChemicalBook.[1]

¹³C NMR Spectral Data of Quinaldine

Solvent: CDCl₃

Chemical Shift (ppm) Assignment

158.9 C-2

147.6 C-8a

136.2 C-4

129.3 C-7

128.6 C-5

127.4 C-4a

126.3 C-8

125.5 C-6

122.0 C-3

25.2 -CH₃
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Note: Specific assignments may vary slightly between different sources. Data is a

representative compilation.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Key IR Absorption Bands of Quinaldine

Wavenumber (cm⁻¹) Intensity Assignment

3050-3000 Medium Aromatic C-H stretch

2950-2850 Medium Aliphatic C-H stretch (-CH₃)

1620-1580 Strong C=C and C=N ring stretching

1500-1400 Medium-Strong Aromatic ring vibrations

820-750 Strong C-H out-of-plane bending

Note: The IR spectrum of quinaldine is available on the NIST WebBook.[2]

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio.

Mass Spectral Data of Quinaldine (Electron Ionization)
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m/z Relative Abundance (%) Assignment

143 100 [M]⁺ (Molecular Ion)

142 95 [M-H]⁺

115 20 [M-H-HCN]⁺ or [M-C₂H₂]⁺

89 10 Further fragmentation

77 5 Phenyl cation

Data sourced from NIST WebBook and ChemicalBook.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

These should be adapted based on the specific instrumentation and experimental conditions.

NMR Spectroscopy Protocol
Sample Preparation:

Accurately weigh 5-25 mg of quinaldine for ¹H NMR or 20-50 mg for ¹³C NMR.[3]

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a

clean, dry vial.[3]

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing.[4]

Filter the solution through a pipette with a small cotton or glass wool plug to remove any

particulate matter.[5]

Transfer the filtered solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[3]

Data Acquisition:

Insert the NMR tube into the spectrometer.
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Lock the spectrometer onto the deuterium signal of the solvent.[3]

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[3]

Tune the probe to the appropriate nucleus (¹H or ¹³C).[3]

Set the acquisition parameters, including the number of scans, spectral width, and

relaxation delay.

Acquire the NMR spectrum.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm).

Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy Protocol
Sample Preparation (Neat Liquid):

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them by the edges to

avoid transferring moisture.

Place one to two drops of liquid quinaldine onto the center of one salt plate.[6]

Carefully place the second salt plate on top, spreading the liquid into a thin film between

the plates.[6]

Data Acquisition:

Place the "sandwich" of salt plates into the sample holder of the IR spectrometer.

Acquire a background spectrum of the empty spectrometer.
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Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.

Data Analysis:

Identify and label the major absorption bands in the spectrum.

Correlate the observed bands with known functional group frequencies.[7]

Mass Spectrometry Protocol (Electron Ionization)
Sample Introduction:

Introduce a small amount of the quinaldine sample into the mass spectrometer. This can

be done via direct infusion or through a gas chromatograph (GC-MS) for separation from

any impurities.[8]

Ionization:

In the ion source, the sample molecules are bombarded with a high-energy electron beam

(typically 70 eV).[9]

This bombardment removes an electron from the molecule, forming a positively charged

molecular ion ([M]⁺) and radical cations.[10]

Mass Analysis:

The generated ions are accelerated by an electric field into the mass analyzer.[8]

The mass analyzer, often a quadrupole or a magnetic sector, separates the ions based on

their mass-to-charge (m/z) ratio.[10]

Detection:

The separated ions are detected by an electron multiplier or a similar detector, which

records the abundance of each ion at a specific m/z value.[9]
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Data Presentation:

The resulting data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z. The most intense peak is designated as the base peak and is

assigned a relative abundance of 100%.[9]

Visualizations
The following diagrams illustrate key workflows and relationships in the spectroscopic analysis

of quinaldine.

Sample Preparation

Spectroscopic Techniques Data Interpretation
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Caption: General workflow for the spectroscopic analysis of an organic compound.
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Major Fragments

Quinaldine
[C₁₀H₉N]⁺˙
m/z = 143

[M-H]⁺
m/z = 142- H˙

[M-HCN]⁺˙
m/z = 116

- HCN

[M-C₂H₂]⁺˙
m/z = 117

- C₂H₂

Click to download full resolution via product page

Caption: Proposed mass spectral fragmentation pathway of quinaldine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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